molecular formula C16H20ClNOS B11047210 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(methylsulfanyl)benzamide

2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(methylsulfanyl)benzamide

Cat. No.: B11047210
M. Wt: 309.9 g/mol
InChI Key: GZJXMEKCRULQPG-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(methylsulfanyl)benzamide is a chemical compound with a complex structure that includes a chloro group, a cyclohexenyl group, and a methylsulfanyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(methylsulfanyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the chloro group, cyclohexenyl group, and methylsulfanyl group requires specific reagents and conditions. For example, the chloro group can be introduced using thionyl chloride, while the cyclohexenyl group can be added through a cycloaddition reaction. The methylsulfanyl group is often introduced using methylthiol in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyclohexenyl group can be reduced to a cyclohexyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the cyclohexenyl group results in a cyclohexyl derivative.

Scientific Research Applications

2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(methylsulfanyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(methylsulfanyl)benzamide involves its interaction with specific molecular targets and pathways. The chloro group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The cyclohexenyl and methylsulfanyl groups may modulate the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide
  • 2-chloro-N-cyclohex-1-en-1-yl-N-propylacetamide

Uniqueness

Compared to similar compounds, 2-chloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-5-(methylsulfanyl)benzamide is unique due to the presence of the methylsulfanyl group, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C16H20ClNOS

Molecular Weight

309.9 g/mol

IUPAC Name

2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-5-methylsulfanylbenzamide

InChI

InChI=1S/C16H20ClNOS/c1-20-13-7-8-15(17)14(11-13)16(19)18-10-9-12-5-3-2-4-6-12/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,18,19)

InChI Key

GZJXMEKCRULQPG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)Cl)C(=O)NCCC2=CCCCC2

Origin of Product

United States

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